molecular formula C8H12O B12614817 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- CAS No. 918131-42-7

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl-

Cat. No.: B12614817
CAS No.: 918131-42-7
M. Wt: 124.18 g/mol
InChI Key: GQZADPADHNCYSX-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- is a substituted cyclopentenol derivative characterized by a five-membered cyclopentene ring with hydroxyl (-OH), ethenyl (vinyl), and methyl groups at positions 1 and 2, respectively. Substituted cyclopentenols are versatile intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fragrance industries .

Properties

CAS No.

918131-42-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethenyl-2-methylcyclopent-2-en-1-ol

InChI

InChI=1S/C8H12O/c1-3-8(9)6-4-5-7(8)2/h3,5,9H,1,4,6H2,2H3

InChI Key

GQZADPADHNCYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC1(C=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 1-ethenyl-2-methyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and ethenyl group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-cyclopenten-1-ol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
2-Cyclopenten-1-ol, 1-phenyl- Phenyl at C1 C₁₁H₁₂O 160.216 Aromatic substitution; potential use in flavorants or pharmaceuticals
2-Cyclopenten-1-ol, 2-hexyl-, 1-acetate Hexyl at C2, acetate at C1 C₁₃H₂₂O₂ 210.31 Esterified derivative; higher lipophilicity (logP 3.7); used in fragrances
2-Cyclopenten-1-ol, 2-pentyl- Pentyl at C2 C₁₀H₁₈O 154.25 Alkyl chain enhances hydrophobicity; intermediate in organic synthesis
2-Cyclopenten-1-ol (unsubstituted) None C₅H₈O 84.12 Basic cyclopentenol structure; building block for complex molecules
2-Cyclopenten-1-ol, 2-methyl-3-(2-propenyl)- Methyl at C2, propenyl at C3 C₉H₁₄O 138.21 Branched substituents; potential reactivity in Diels-Alder reactions

Physical Properties

  • Boiling Points : The hexyl-acetate derivative (CAS 56277-00-0) exhibits a high boiling point of 269.8°C due to its long alkyl chain and ester group, whereas simpler analogs like 1-phenyl-2-cyclopenten-1-ol likely have lower boiling points .
  • Lipophilicity: The hexyl-acetate compound has a calculated logP of 3.7, indicating significant hydrophobicity, compared to the unsubstituted cyclopentenol (logP ~1.5 estimated) .
  • Density and Solubility: The density of the hexyl-acetate derivative is 0.94 g/cm³, suggesting moderate solubility in non-polar solvents, while hydroxylated derivatives (e.g., 1-phenyl-) may show higher polarity .

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